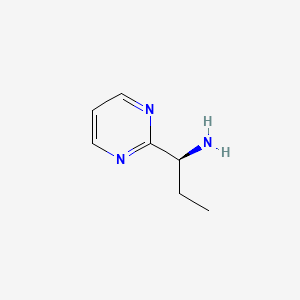

(1S)-1-(pyrimidin-2-yl)propan-1-amine

Description

Contextual Significance of Chiral Amines as Versatile Building Blocks and Catalysts in Asymmetric Synthesis

Chiral amines are indispensable in modern organic chemistry, serving critical roles as both foundational building blocks and catalysts in the synthesis of complex, single-enantiomer molecules. acs.org Their importance stems from the prevalence of amine functional groups in a vast array of biologically active compounds; over 80% of all drugs and drug candidates contain amine functionality. yale.edu The precise three-dimensional arrangement (stereochemistry) of these molecules is often critical to their interaction with biological targets, which are themselves chiral. enamine.net

As versatile building blocks, chiral amines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. acs.org The development of new drugs frequently requires the use of optically pure chiral building blocks to optimize interactions with biological receptors and minimize potential side effects from undesired enantiomers. enamine.net Methods for producing chiral amines include asymmetric catalytic reduction of imines, enzymatic resolutions, and biocatalytic approaches using enzymes like transaminases and amine dehydrogenases. acs.orgnih.gov

Beyond their role as structural components, chiral amines and their derivatives are widely used as chiral auxiliaries, resolving agents, and catalysts in asymmetric synthesis. sigmaaldrich.com They can function as chiral bases in enantioselective reactions or as ligands for metal catalysts, facilitating a wide range of stereoselective transformations. yale.edusigmaaldrich.com The development of reagents like tert-butanesulfinamide highlights the power of amine derivatives to enable the synthesis of a broad spectrum of other chiral amines. yale.edu

Table 1: Examples of Chiral Amines and Their Applications in Synthesis

| Chiral Amine/Derivative | Application(s) |

|---|---|

| (R)- and (S)-α-Ethylbenzylamine | Building block for C2-symmetrical secondary amines used in synthesizing phosphoramidite (B1245037) ligands for asymmetric catalysis. sigmaaldrich.com |

| (S)-2-Amino-3-methylbutane | Chiral building block used in the synthesis of BPDZ-44, a potassium channel opener. sigmaaldrich.com |

| tert-Butanesulfinamide | A versatile chiral reagent used for the asymmetric synthesis of a wide variety of amines for drugs and agrochemicals. yale.edu |

| (R)-(+)-1-Phenylethylamine | Used as a chiral auxiliary and resolution reagent. |

Strategic Importance of Pyrimidine-Containing Chiral Scaffolds in Organic Chemistry

The pyrimidine (B1678525) ring system is classified as a "privileged scaffold" in medicinal chemistry due to its widespread occurrence in biologically essential molecules and its versatile pharmacological activities. researchgate.netmdpi.com Pyrimidine is a core component of nucleobases (cytosine, thymine, and uracil) that constitute the building blocks of DNA and RNA, making it fundamental to cellular processes. researchgate.netnih.gov

This inherent biological relevance has inspired extensive research into synthetic pyrimidine derivatives, which exhibit a broad spectrum of therapeutic properties. nih.govresearchgate.net The structural versatility of the pyrimidine core allows for modification at various positions, enabling chemists to fine-tune the molecule's biological activity. mdpi.com The development of synthetic routes to create functionalized pyrimidines is an active area of research, employing methods ranging from multi-component reactions to metal-catalyzed cycloadditions. researchgate.net

The incorporation of a chiral center onto a pyrimidine scaffold, as seen in (1S)-1-(pyrimidin-2-yl)propan-1-amine, combines the biological potential of the heterocyclic ring with the stereochemical specificity required for targeted drug action. This strategic combination is a key approach in the design of novel therapeutic agents.

Table 2: Reported Biological Activities of Pyrimidine Derivatives

| Activity |

|---|

| Anticancer researchgate.netnih.gov |

| Antiviral nih.gov |

| Antimicrobial nih.govresearchgate.net |

| Anti-inflammatory nih.gov |

| Analgesic nih.gov |

| Antioxidant nih.gov |

| Antimalarial nih.gov |

| Anti-fibrotic mdpi.com |

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research landscape for the specific enantiomer this compound is primarily defined by its availability as a chemical building block from commercial suppliers rather than by extensive, publicly available academic studies on its synthesis or application. apolloscientific.co.uk Chemical databases list its fundamental properties, but detailed investigations into its specific uses as a catalyst, chiral auxiliary, or intermediate in the synthesis of novel bioactive compounds are not prominent in the scientific literature. uni.lu

The primary unaddressed challenge is the lack of documented, stereoselective synthetic routes specifically targeting the (1S)-enantiomer. While general methods for synthesizing chiral amines are well-established, their application to produce this compound with high enantiomeric purity has not been detailed in dedicated research articles. Consequently, a significant opportunity exists to develop and publish efficient asymmetric syntheses or chiral resolution methods for this compound.

Furthermore, the potential applications of this specific molecule remain largely unexplored. Research is needed to determine its efficacy as a ligand in asymmetric catalysis, its utility as a building block for new pharmaceutical agents targeting pathways where the pyrimidine scaffold is active, and its potential as a chiral resolving agent. The exploration of its biological activity profile could uncover novel therapeutic uses, leveraging the combined structural features of the chiral amine and the pyrimidine ring.

Table 3: Chemical Properties of 1-(pyrimidin-2-yl)propan-1-amine (B2570664)

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃ |

| Monoisotopic Mass | 137.09529 Da |

| CAS Number | 1183440-83-6 (racemate) |

| Predicted XlogP | 0.0 |

Data sourced from PubChem for the racemic compound. uni.lu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(pyrimidin-2-yl)propan-1-amine |

| (R)-α-Ethylbenzylamine |

| (S)-α-Ethylbenzylamine |

| (S)-2-Amino-3-methylbutane |

| BPDZ-44 |

| tert-Butanesulfinamide |

| (R)-(+)-1-Phenylethylamine |

| Cytosine |

| Thymine |

| Uracil |

| Pirfenidone |

| Bipy55′DC |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate |

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(1S)-1-pyrimidin-2-ylpropan-1-amine |

InChI |

InChI=1S/C7H11N3/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2,8H2,1H3/t6-/m0/s1 |

InChI Key |

JOHQIHUUHOFUKE-LURJTMIESA-N |

Isomeric SMILES |

CC[C@@H](C1=NC=CC=N1)N |

Canonical SMILES |

CCC(C1=NC=CC=N1)N |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective Synthesis of 1s 1 Pyrimidin 2 Yl Propan 1 Amine

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a powerful and atom-economical strategy for the synthesis of chiral molecules. Various catalytic systems have been developed that could be applied to the synthesis of (1S)-1-(pyrimidin-2-yl)propan-1-amine, starting from the prochiral ketone, 1-(pyrimidin-2-yl)propan-1-one (B1462862).

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines are among the most effective methods for producing chiral amines. For the synthesis of this compound, this would typically involve the reduction of 1-(pyrimidin-2-yl)propan-1-one to the corresponding chiral alcohol, followed by conversion to the amine, or more directly, the asymmetric hydrogenation of a corresponding imine.

While direct asymmetric hydrogenation of 1-(pyrimidin-2-yl)propan-1-one to the amine is not widely documented, the asymmetric hydrogenation of pyrimidine (B1678525) rings themselves has been achieved with high enantioselectivity. For instance, an iridium catalyst composed of [IrCl(cod)]2, a ferrocene-containing chiral diphosphine ligand (Josiphos), iodine, and Yb(OTf)3 has been used for the asymmetric hydrogenation of various 4-substituted pyrimidines to chiral 1,4,5,6-tetrahydropyrimidines with up to 99% ee. nih.govdntb.gov.ua This demonstrates the feasibility of achieving high stereocontrol in the reduction of the pyrimidine heterocycle, a principle that can be extended to the asymmetric reduction of a side-chain ketone or imine.

A more analogous transformation is the rhodium-catalyzed asymmetric hydrogenation of 2-pyridine ketones, which has been accomplished with excellent enantioselectivities (up to 99% ee) under mild conditions using a [Rh(COD)Binapine]BF4 catalyst. nih.gov This methodology is suitable for a variety of 2-pyridine ketones and their derivatives, yielding enantiomerically pure chiral 2-pyridine-aryl/alkyl alcohols. nih.gov These alcohols can then be converted to the corresponding amines.

Asymmetric transfer hydrogenation offers an alternative, often with milder reaction conditions and operational simplicity. Ruthenium(II) complexes with chiral ligands are commonly employed for the asymmetric transfer hydrogenation of aromatic ketones, achieving high yields and enantiomeric excesses. mdpi.comliv.ac.uk

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

| [IrCl(cod)]2/Josiphos/I2/Yb(OTf)3 | 4-Phenylpyrimidine | (S)-4-Phenyl-1,4,5,6-tetrahydropyrimidine | 95 | 99 |

| [Rh(COD)Binapine]BF4 | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | >99 | 99 |

| Ru(II)/(R)-2-amino-1,2-diphenylethanol | Acetophenone | (S)-1-Phenylethanol | 95 | 98 |

Table 1: Examples of Asymmetric Hydrogenation and Transfer Hydrogenation of Heteroaromatic Ketones and Related Compounds.

Enantioselective Reductive Amination Strategies

Direct asymmetric reductive amination of ketones is a highly efficient one-step method to produce chiral primary amines. This approach avoids the isolation of intermediate imines, which can be unstable. For the synthesis of this compound, this would involve the reaction of 1-(pyrimidin-2-yl)propan-1-one with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent.

Significant progress has been made in the direct asymmetric reductive amination of heteroaryl ketones. A notable example is the highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines, which are structurally analogous to 1-(pyrimidin-2-yl)propan-1-one. researchgate.net Using a Ru(OAc)2{(S)-binap} catalyst and ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, various chiral primary amines were prepared with excellent enantioselectivity (94.6% to >99.9% ee). researchgate.net

Furthermore, ruthenium-catalyzed direct asymmetric reductive amination of diaryl and sterically hindered ketones with ammonium salts has been reported, yielding chiral primary amines in high yields and enantioselectivities (up to 97% yield, 93->99% ee). nih.gov These methods highlight the potential for direct amination of heteroaryl ketones like 1-(pyrimidin-2-yl)propan-1-one.

| Catalyst | Substrate | Amine Source | Product | Yield (%) | ee (%) |

| Ru(OAc)2{(S)-binap} | 2-Acetyl-6-methoxypyridine | NH4OCOCF3 | 1-(6-Methoxypyridin-2-yl)ethanamine | 87 | >99.9 |

| Ir-f-Binaphane/Ti(OiPr)4/I2 | Acetophenone | NH3/H2 | 1-Phenylethanamine | - | 94 |

| Ru-C3*-TunePhos | 2'-Hydroxyacetophenone | NH4OAc/H2 | 1-(2-Hydroxyphenyl)ethanamine | 96 | 96 |

Table 2: Enantioselective Reductive Amination of Aryl and Heteroaryl Ketones.

Asymmetric Alkylation and Addition Reactions to Imines

The asymmetric addition of nucleophiles to imines is a fundamental C-C bond-forming reaction for the synthesis of chiral amines. To synthesize this compound via this route, one could envision the asymmetric addition of an ethyl nucleophile to an N-protected imine derived from pyrimidine-2-carbaldehyde, or the addition of a methyl group to an imine derived from 1-(pyrimidin-2-yl)ethanone.

The catalytic asymmetric 1,2-addition of organometallic reagents to imines has become a well-established method for the synthesis of chiral amines. elsevierpure.com Various chiral ligands in combination with metals like zinc, copper, and rhodium have been shown to effectively catalyze the addition of organozinc reagents, Grignard reagents, and organolithium reagents to imines with high enantioselectivity.

For instance, the enantioselective alkylation of 2-alkylpyridines has been achieved through the use of a chiral diamine ligand, demonstrating the feasibility of stereocontrolled C-C bond formation adjacent to a heteroaromatic ring. escholarship.org While direct examples involving pyrimidinyl imines are scarce, the principles established for other heteroaromatic systems are applicable.

Biocatalytic Pathways for Stereoselective Formation

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. Enzymes such as transaminases and reductive aminases are particularly well-suited for the synthesis of this compound.

Transaminases (TAs) catalyze the transfer of an amino group from an amine donor to a ketone acceptor. For the target molecule, a (S)-selective ω-transaminase could be employed to convert 1-(pyrimidin-2-yl)propan-1-one into this compound with high enantiomeric excess. The development of robust and engineered transaminases has significantly expanded the substrate scope to include bulky and heteroaromatic ketones. uni-greifswald.deresearchgate.netmdpi.com

Reductive aminases (RedAms) or amine dehydrogenases (AmDHs) offer another direct route from ketones to chiral amines. These enzymes catalyze the reductive amination of a ketone with ammonia or an amine, using a nicotinamide (B372718) cofactor as the reducing equivalent. Recently, an amine dehydrogenase from Jeotgalicoccus aerolatus was engineered for the direct asymmetric reductive amination of alkyl (hetero)aryl ketones, achieving excellent conversions and enantioselectivities (up to 99% ee). nih.gov This engineered enzyme showed high activity towards various heteroaryl ketones, making it a promising candidate for the synthesis of this compound.

| Enzyme Type | Substrate | Product | Conversion (%) | ee (%) |

| Engineered ω-Transaminase (AcATA) | Pro-sitagliptin ketone | (R)-Sitagliptin amine | 92 | >99 |

| Engineered Amine Dehydrogenase (Ja-AmDH-M3) | 1-(Pyridin-2-yl)ethan-1-one | (S)-1-(Pyridin-2-yl)ethan-1-amine | >99 | 99.2 |

| Imine Reductase (IRED) | 2-Hexanone / Methylamine | (R)-N-Methyl-2-aminohexane | - | 96 |

Table 3: Biocatalytic Synthesis of Chiral Amines from Ketones.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a prochiral substrate is attached to a chiral auxiliary to form a diastereomeric intermediate. A subsequent stereoselective reaction is controlled by the auxiliary, and its final removal yields the enantiomerically enriched product.

For the synthesis of this compound, a suitable chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the amine functionality or the formation of the chiral center. For example, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, providing excellent stereocontrol. nih.gov

Another widely used chiral auxiliary is tert-butanesulfinamide, developed by Ellman. yale.edu Condensation of tert-butanesulfinamide with 1-(pyrimidin-2-yl)propan-1-one would form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinyl group, would afford the desired chiral amine. This method has been successfully applied to the synthesis of a wide variety of chiral amines. yale.edu

| Chiral Auxiliary | Reaction Type | Substrate | Product | Diastereomeric Ratio |

| Pseudoephenamine | Alkylation | N-Propanoyl-pseudoephenamine | α-Methylated amide | >99:1 |

| (R)-tert-Butanesulfinamide | Reduction of imine | N-(1-Phenylethylidene)-tert-butanesulfinamide | (R)-1-Phenylethanamine | 98:2 |

| (S)-Mandelic acid | Resolution | Racemic 1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanol | (S)-enantiomer | - |

Table 4: Chiral Auxiliary-Mediated Asymmetric Synthesis.

Diastereoselective Synthesis Utilizing Chiral Precursors

This strategy involves the use of a starting material that already possesses a chiral center, which then directs the formation of the new stereocenter in a diastereoselective manner. The synthesis of this compound could be envisioned starting from a chiral pyrimidine derivative.

For example, a chiral pyrimidine-containing alcohol could be synthesized via asymmetric reduction of the corresponding ketone. This chiral alcohol could then be converted to the amine via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an azide (B81097) and subsequent reduction, with retention or inversion of configuration depending on the chosen route.

Alternatively, chiral pyrimidin-2(1H)-ones have been synthesized from N-carbamoyl amino acids, demonstrating the incorporation of chirality from a readily available chiral pool source into a pyrimidine-containing scaffold. researchgate.net Such chiral precursors could potentially be elaborated to the target amine.

While specific examples for the diastereoselective synthesis of this compound are not prevalent in the literature, the principles of using chiral building blocks are well-established and offer a viable synthetic strategy.

Post-Synthetic Resolution Techniques for Enantiomeric Enrichment

Following the initial synthesis of a racemic mixture of 1-(pyrimidin-2-yl)propan-1-amine (B2570664), several techniques can be employed to isolate the desired (1S)-enantiomer. These resolution methods are pivotal for achieving the high enantiomeric purity required for many applications.

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org

The general process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize, leaving the more soluble diastereomer in the mother liquor. The desired enantiomer can then be recovered from the crystallized salt by treatment with a base to neutralize the acid. Common chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.orggoogle.com The efficiency of the resolution is highly dependent on the choice of resolving agent and solvent, as these factors significantly influence the solubility difference between the diastereomeric salts. rsc.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| Tartaric Acid | Chiral Dicarboxylic Acid |

| Mandelic Acid | Chiral α-Hydroxy Acid |

| Camphorsulfonic Acid | Chiral Sulfonic Acid |

| Dibenzoyl-D-tartaric acid | Chiral Dicarboxylic Acid Derivative |

The selection of an appropriate resolving agent is often empirical, requiring screening of various candidates to identify the one that provides the best separation. wikipedia.org The stoichiometry of the resolving agent can also be optimized; for instance, using a sub-stoichiometric amount of the resolving agent can sometimes lead to a more efficient resolution process.

Chromatographic techniques offer a powerful alternative to classical resolution for obtaining enantiomerically pure compounds. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are particularly well-suited for the separation of enantiomers. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone of enantioselective analysis and purification. nih.gov The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines. nih.gov The choice of mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. researchgate.net The addition of small amounts of acidic or basic additives can also significantly improve peak shape and resolution. fagg.be

Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a valuable technique for both analytical and preparative-scale enantioseparations. chromatographyonline.comwiley.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent such as methanol. researchgate.net SFC offers several advantages over HPLC, including faster separations, lower consumption of organic solvents, and reduced backpressure. chromatographyonline.com For the separation of primary amines, cyclofructan-based and crown ether-derived CSPs have shown excellent performance in SFC. wiley.comresearchgate.net The use of additives like trifluoroacetic acid and triethylamine (B128534) in the mobile phase can be critical for achieving good enantioselectivity and peak symmetry. chromatographyonline.com

Table 2: Comparison of Chiral HPLC and SFC for Enantioseparation

| Feature | Chiral HPLC | Chiral SFC |

| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical CO2 |

| Speed | Generally Slower | Generally Faster |

| Solvent Consumption | Higher | Lower |

| Environmental Impact | Higher | Lower |

| Common CSPs for Amines | Polysaccharide-based | Cyclofructan-based, Crown ethers |

Process Optimization and Scalability Considerations in the Production of this compound

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scalability to ensure an efficient, cost-effective, and sustainable manufacturing process. nih.govtandfonline.com

Process Optimization: Key parameters in the synthesis and resolution of this compound must be optimized. In the case of diastereomeric salt resolution, this includes optimizing the molar ratio of the resolving agent, the concentration of the reactants, the crystallization temperature and time, and the solvent system to maximize the yield and enantiomeric excess of the desired product. researchgate.net For chromatographic separations, optimization involves selecting the most effective chiral stationary phase and mobile phase composition, as well as optimizing loading capacity and throughput for preparative-scale separations.

Scalability: Scaling up the production of a chiral amine presents several challenges. For diastereomeric salt resolutions, ensuring consistent and controlled crystallization on a large scale is critical to achieving reproducible results. Factors such as mixing efficiency, heat transfer, and the physical form of the crystalline product need to be carefully managed. When considering chromatographic methods for large-scale production, the high cost of chiral stationary phases and the large volumes of solvents required for HPLC can be significant drawbacks. In this context, SFC offers a more scalable and environmentally friendly alternative due to its lower solvent consumption and faster processing times. wiley.com

Furthermore, biocatalytic methods, which utilize enzymes such as transaminases, are gaining prominence for the synthesis of chiral amines due to their high enantioselectivity and mild reaction conditions. nih.govhovione.com The optimization of these enzymatic processes, including enzyme immobilization and cofactor regeneration, is crucial for their industrial application. nih.govnih.gov Techno-economic assessments play a vital role in guiding process optimization and ensuring the economic viability of the chosen synthetic route on a large scale. tandfonline.com

Elucidation of Reactivity Profiles and Reaction Mechanisms of 1s 1 Pyrimidin 2 Yl Propan 1 Amine

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group is the most nucleophilic and basic site in the molecule. The lone pair of electrons on the nitrogen atom readily attacks a wide range of electrophilic centers, making it a versatile handle for chemical modification.

Key reactions involving this functionality include:

Acylation: The amine is expected to react readily with acylating agents like acid chlorides, anhydrides, and activated esters to form the corresponding amides. Studies on simpler 2-aminopyrimidines have shown that this reaction proceeds efficiently. semanticscholar.orgacs.org The reaction conditions can influence the outcome; for instance, using a strong base like triethylamine (B128534) during acylation can sometimes lead to N,N-diacylation, whereas weaker bases such as pyridine (B92270) favor the formation of the mono-acylated product. semanticscholar.org This is because a strong base can deprotonate the initially formed amide, creating a highly nucleophilic anion that attacks a second molecule of the acylating agent.

Alkylation: Reaction with alkyl halides or other alkylating agents would lead to the formation of secondary and tertiary amines. However, these reactions can be complex. In related systems, intramolecular side reactions, such as cyclization via nucleophilic aromatic substitution (SNAr) on the pyrimidine (B1678525) ring, have been observed, especially when the alkylating agent contains a suitable leaving group. nih.gov Over-alkylation to form quaternary ammonium (B1175870) salts is also possible with excess alkylating agent.

Reductive Amination: The primary amine can be used to synthesize more complex secondary or tertiary amines by reacting with aldehydes or ketones to form an intermediate imine (or enamine), which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base would yield the corresponding sulfonamides.

The nucleophilicity of the amine is somewhat attenuated by the electron-withdrawing nature of the adjacent pyrimidine ring, but it remains the primary site of reactivity for most electrophilic partners.

| Reaction Type | Electrophile Example | Product Type | Conditions Example | Analogous Ref. |

| Acylation | Benzoyl Chloride | N-Benzoyl Amide | Pyridine, 0°C to rt | semanticscholar.org |

| Acylation | Acetic Anhydride | N-Acetyl Amide | Reflux | acs.org |

| Alkylation | Aminoalkyl Chlorides | Secondary Amine | Base, Solvent | nih.gov |

| Sulfonylation | Tosyl Chloride | N-Tosyl Sulfonamide | Pyridine | General |

Electrophilic Activation and Derivatization at the Nitrogen Center

The nitrogen center of the primary amine can be derivatized to modulate its reactivity or to install functional groups that enable further transformations.

Protonation: As a basic site, the amine will be protonated in acidic media to form an ammonium salt. This deactivates its nucleophilicity and can be used as a protecting strategy or to alter the physical properties (e.g., solubility) of the molecule.

Amide and Sulfonamide Formation: As discussed above, conversion to amides or sulfonamides is a common derivatization. This transformation changes the nitrogen's chemical properties significantly. The resulting N-H proton is more acidic and the nitrogen is no longer nucleophilic. This derivatized group can act as a powerful directing group in other reactions, such as directed ortho-metallation (see Section 3.3.2).

Formation of Imines: Condensation with aldehydes or ketones reversibly forms imines (Schiff bases). This reaction is fundamental to its potential use in organocatalysis, where it can activate substrates through the formation of chiral iminium ions.

Reactivity of the Pyrimidine Heterocycle

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to nucleophilic attack but resistant to electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidines, but it typically requires the presence of a good leaving group (e.g., a halogen) on the ring. rsc.orgnih.gov The reactivity of positions on the pyrimidine ring towards nucleophilic attack generally follows the order C4 ≈ C6 > C2 > C5. stackexchange.comstackexchange.com

In (1S)-1-(pyrimidin-2-yl)propan-1-amine, the pyrimidine ring lacks a conventional leaving group. The substituents at C2, C4, C5, and C6 are an aminoalkyl group and hydrogen atoms, respectively. Direct displacement of a hydride ion (H⁻) is possible via a Chichibabin-type reaction but requires harsh conditions (e.g., sodium amide, high temperature) and is generally not a high-yielding or selective process for simple alkylpyrimidines. Therefore, under standard laboratory conditions, the pyrimidine ring of the title compound is not expected to undergo SNAr reactions.

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The process involves a directing metalating group (DMG), which coordinates to an organolithium base (like n-BuLi or s-BuLi) and directs deprotonation to an adjacent position. researchgate.net

While the primary amine itself is a poor directing group due to its acidic protons reacting with the base, it can be converted into a potent DMG. For instance, derivatizing the amine to an N-pivaloyl amide (-NHCOtBu) or a carbamate (B1207046) creates an excellent DMG. Research on substituted pyrimidines has shown that acylamino and alkoxy groups at the C2 position can effectively direct lithiation to the C5 position. researchgate.net

Therefore, it is highly probable that an N-acylated derivative of this compound could undergo regioselective lithiation at the C5 position. The resulting aryllithium intermediate could then be trapped with a variety of electrophiles (e.g., I₂, CO₂, aldehydes, alkyl halides) to install a new substituent at this position, providing a versatile route to 5-substituted pyrimidine derivatives while preserving the chiral integrity of the side chain.

| Directing Group (at C2) | Base | Site of Lithiation | Electrophile Example | Product (at C5) | Analogous Ref. |

| -NHCOtBu (Pivaloyl amide) | n-BuLi / TMEDA | C5 | I₂ | Iodo | researchgate.netclockss.org |

| -OCONEt₂ (Carbamate) | s-BuLi / TMEDA | C5 | (CH₃)₂NCHO (DMF) | Aldehyde | researchgate.net |

| -OCH₃ (Methoxy) | Mesityllithium | C5 | CO₂ then H⁺ | Carboxylic Acid | researchgate.net |

Stereochemical Stability and Mechanisms of Chiral Center Inversion

The stereochemical stability of the chiral center at C1 is a critical aspect of the molecule's chemistry. Chiral amines can undergo racemization through a process of chiral center inversion. For α-heteroaryl amines, this typically occurs via a dehydrogenation-hydrogenation mechanism, often facilitated by a metal catalyst at elevated temperatures. google.comwhiterose.ac.uk

The proposed mechanism for racemization involves the following steps:

Dehydrogenation: A catalyst, such as a supported palladium or iridium complex, facilitates the removal of two hydrogen atoms from the chiral center and the amine nitrogen. google.comwhiterose.ac.uk

Imine Formation: This dehydrogenation results in the formation of a planar, achiral imine intermediate: 1-(pyrimidin-2-yl)propan-1-imine.

Re-hydrogenation: The achiral imine is then hydrogenated. The addition of hydrogen can occur from either face of the planar imine with equal probability, leading to a 1:1 mixture of the (S) and (R) enantiomers, resulting in a racemic mixture.

This process generally requires significant energy input (heat) and the presence of a suitable catalyst. Under typical organic reaction conditions (e.g., at or below room temperature, in the absence of a hydrogenation/dehydrogenation catalyst), the chiral center of this compound is expected to be stereochemically stable.

Investigations into Catalytic Cycle Mechanisms when this compound Acts as a Ligand or Organocatalyst

The structure of this compound, featuring both a chiral primary amine and a Lewis basic pyrimidine ring, makes it a promising candidate for use in asymmetric catalysis, either as an organocatalyst or as a chiral ligand for a metal center.

As an Organocatalyst: Chiral primary amines are well-established organocatalysts that can activate carbonyl compounds through two main pathways. rsc.org

Enamine Catalysis: Reaction with a ketone or aldehyde forms a chiral enamine intermediate. This enamine is nucleophilic at its α-carbon and can react with electrophiles (e.g., in Michael additions or α-alkylation reactions).

Iminium Ion Catalysis: Reaction with an α,β-unsaturated aldehyde or ketone forms a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack by an external nucleophile at the β-position.

In a typical catalytic cycle, the primary amine condenses with the substrate, the key bond-forming reaction occurs stereoselectively, and then the product is released via hydrolysis, regenerating the amine catalyst. nih.gov

As a Chiral Ligand: The molecule can also act as a bidentate ligand for a transition metal (e.g., Rhodium, Iridium, Palladium, Copper). nih.govresearchgate.net The primary amine and one of the pyrimidine nitrogens can coordinate to the metal center, forming a five-membered chelate ring. This creates a rigid, chiral environment around the metal.

A general catalytic cycle in a metal-catalyzed asymmetric reaction (e.g., hydrogenation or transfer hydrogenation) would involve:

Ligand Coordination: The chiral amine ligand coordinates to the metal precursor.

Substrate Binding: The prochiral substrate (e.g., a ketone or imine) coordinates to the chiral metal complex. The geometry of this binding is influenced by the steric and electronic properties of the ligand, predisposing the substrate to attack from a specific face.

Stereoselective Transformation: The key catalytic step (e.g., hydride transfer) occurs, creating the new stereocenter with a high degree of enantioselectivity.

Product Release: The chiral product dissociates from the metal center, freeing the catalyst to begin a new cycle.

The combination of a stereogenic amine center with a coordinating heterocycle is a powerful and common motif in successful chiral ligands for asymmetric catalysis. mdpi.com

Strategic Derivatization and Analog Generation Based on 1s 1 Pyrimidin 2 Yl Propan 1 Amine

Synthesis of N-Substituted Amides, Carbamates, and Ureas

The primary amine group in (1S)-1-(pyrimidin-2-yl)propan-1-amine is a key handle for derivatization, readily undergoing reactions to form stable amide, carbamate (B1207046), and urea (B33335) linkages. These functional groups are ubiquitous in pharmaceuticals and bioactive molecules due to their ability to act as hydrogen bond donors and acceptors, influencing molecular recognition and pharmacokinetic properties.

Amide Bond Formation: Amides are typically synthesized by coupling the primary amine with a carboxylic acid. This transformation can be achieved using a variety of activating agents or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride. A common laboratory method involves the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the reaction under mild conditions. For instance, reacting this compound with a given carboxylic acid in the presence of a coupling agent and a base, such as triethylamine (B128534), in a solvent like dichloromethane, would yield the corresponding N-substituted amide. This method is highly versatile and accommodates a wide range of carboxylic acids, allowing for extensive structural diversification. rsc.orgrsc.orgorgsyn.org

Carbamate Synthesis: Carbamates can be readily prepared from this compound by reaction with an appropriate chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate. An alternative, modern approach involves the reaction of the amine with carbon dioxide and an alcohol, often under mild, DBU-catalyzed conditions, to form the carbamate. This method offers a greener alternative to the use of hazardous chloroformates.

Urea Formation: Symmetrically and asymmetrically substituted ureas can be synthesized from the parent amine. The most direct method involves the reaction of this compound with an isocyanate (R-N=C=O). This addition reaction is typically rapid and high-yielding. For substrates where the isocyanate is not readily available, alternative methods such as reaction with phosgene (B1210022) or a phosgene equivalent can be employed, though these require careful handling due to toxicity.

The following table illustrates the potential for generating a variety of derivatives from this compound using these methods.

| Reagent Type | Exemplary Reagent | Product Functional Group |

| Acyl Chloride | Benzoyl chloride | Amide |

| Carboxylic Acid + Coupling Agent | Acetic acid + EDC | Amide |

| Chloroformate | Ethyl chloroformate | Carbamate |

| Isocyanate | Phenyl isocyanate | Urea |

Formation and Transformation of Imines and their Derivatives

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and reversible, often requiring the removal of water to drive the reaction to completion, for instance, by using a Dean-Stark apparatus or a dehydrating agent.

The formation of the imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting C=N double bond of the imine is a versatile functional group that can undergo further transformations. A key reaction of these imine derivatives is their reduction to secondary amines. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst (catalytic hydrogenation). This two-step process, known as reductive amination, is a powerful method for forming C-N bonds and introducing new substituents onto the original nitrogen atom.

The table below outlines the reactants and products in the formation of imines and their subsequent reduction.

| Carbonyl Compound | Intermediate Product | Transformation | Final Product |

| Benzaldehyde | (S,E)-N-benzylidene-1-(pyrimidin-2-yl)propan-1-amine | Reduction (e.g., with NaBH₄) | (S)-N-benzyl-1-(pyrimidin-2-yl)propan-1-amine |

| Acetone | (S,E)-N-isopropylidene-1-(pyrimidin-2-yl)propan-1-amine | Reduction (e.g., with NaBH₄) | (S)-N-isopropyl-1-(pyrimidin-2-yl)propan-1-amine |

N-Alkylation and N-Arylation Reactions for Structural Diversification

Direct N-alkylation and N-arylation provide straightforward routes to secondary and tertiary amines, significantly expanding the structural diversity of analogs derived from this compound.

N-Alkylation: N-alkylation involves the reaction of the amine with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl bromide). The reaction proceeds via nucleophilic substitution. A significant challenge in the N-alkylation of primary amines is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. researchgate.net Selective mono-alkylation can be achieved by using a large excess of the primary amine or by employing specific methodologies like reductive amination, as described previously. researchgate.netchemrxiv.org

N-Arylation: The introduction of an aryl group onto the nitrogen atom is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, and the Ullmann condensation, which typically employs a copper catalyst, are the most prominent methods. These reactions couple the amine with an aryl halide or triflate, allowing for the formation of N-aryl derivatives under relatively mild conditions. This enables the connection of the pyrimidinyl-propanamine scaffold to a wide array of substituted and unsubstituted aromatic and heteroaromatic rings.

| Reaction Type | Exemplary Reagent | Catalyst/Conditions | Product Type |

| N-Alkylation | Benzyl bromide | Base (e.g., K₂CO₃) | Secondary Amine |

| N-Alkylation | Ethyl iodide | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine |

| N-Arylation | Bromobenzene | Pd catalyst + Ligand | Secondary Arylamine |

| N-Arylation | 4-Iodotoluene | Cu catalyst + Base | Secondary Arylamine |

Modification of the Pyrimidine (B1678525) Ring System to Generate Polyfunctionalized Analogs

The pyrimidine ring itself offers opportunities for derivatization, although it presents different chemical challenges compared to the amine group. Pyrimidine is an electron-deficient heterocycle, which influences its reactivity. thieme-connect.de

Direct electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. However, functionalization can often be achieved through other means:

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (like a halogen) is present on the pyrimidine ring, it can be displaced by nucleophiles. While the parent scaffold lacks such a group, precursors used in its synthesis could be halogenated, allowing for the introduction of substituents like alkoxy, thio, or amino groups at positions 4 or 6 of the ring.

Lithiation and Electrophilic Quench: The pyrimidine ring can be deprotonated at specific positions using a strong base like lithium diisopropylamide (LDA), followed by the addition of an electrophile (e.g., an aldehyde, alkyl halide, or CO₂). This allows for the introduction of a variety of functional groups onto the carbon skeleton of the heterocycle.

Ring Transformation: Under certain conditions, such as treatment with hydrazine, pyrimidine rings can undergo ring-opening and re-closure to form other heterocyclic systems, like pyrazoles. escholarship.org This skeletal editing approach offers a pathway to fundamentally different molecular scaffolds. escholarship.orgresearchgate.net

These strategies allow for the generation of analogs with modified electronic properties and substitution patterns on the heterocyclic core. nih.govnih.govresearchgate.net

Design and Synthesis of Chiral Ligands and Organocatalysts Incorporating the this compound Scaffold

The inherent chirality and the presence of multiple nitrogen atoms make this compound an excellent scaffold for the design of chiral ligands and organocatalysts. nih.govacs.org The combination of a stereocenter and a coordinating pyrimidine ring is a feature found in many successful ligands for asymmetric catalysis. nih.govmdpi.comresearchgate.net

Ligand Design: By applying the derivatization reactions described in the previous sections, the scaffold can be elaborated to create multidentate ligands. For example:

P,N Ligands: Reaction of the primary amine with 2-(diphenylphosphino)benzaldehyde (B1302527) would form an imine, which upon reduction would yield a chiral P,N-ligand. Such ligands are highly effective in a range of metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling.

N,N' Ligands: N-alkylation of the amine with a reagent containing another coordinating group, such as 2-(chloromethyl)pyridine, would produce a chiral N,N'-ligand capable of forming stable chelate complexes with transition metals. nih.gov

Organocatalysts: The primary amine itself can act as an organocatalyst, for example, in promoting Michael additions or aldol (B89426) reactions through the formation of transient enamine or iminium ion intermediates. Derivatization to form ureas or thioureas can also yield powerful hydrogen-bond-donating organocatalysts.

The modular nature of these synthetic routes allows for the fine-tuning of the steric and electronic properties of the resulting ligands and catalysts, which is crucial for achieving high stereoselectivity in asymmetric transformations. acs.org

Advanced Spectroscopic and Spectrometric Characterization for Conformational and Mechanistic Insights

High-Resolution NMR Spectroscopy for Stereochemical Purity and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and stereochemical purity of (1S)-1-(pyrimidin-2-yl)propan-1-amine. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.

In a typical ¹H NMR spectrum of a related compound, propylamine (B44156), the protons on the α-carbon to the amine group appear as a triplet, while the β-protons show a sextet, and the terminal methyl protons present as a triplet. For this compound, the pyrimidine (B1678525) ring introduces additional complexity and characteristic shifts for the aromatic protons. The ¹³C NMR spectrum of propylamine shows three distinct signals, and for the title compound, additional resonances corresponding to the pyrimidine carbons would be observed, with their chemical shifts influenced by the electronegative nitrogen atoms. docbrown.infodocbrown.info

To assess enantiomeric purity, chiral shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃ or Pr(hfc)₃), can be employed. These reagents form diastereomeric complexes with the enantiomers of the amine, inducing diastereotopic shifts in the NMR spectrum. This results in the separation of signals for the (S) and (R) enantiomers, allowing for their quantification and the determination of enantiomeric excess.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cα-H | 4.1 - 4.3 (t) | 50 - 55 |

| Cβ-H₂ | 1.7 - 1.9 (m) | 25 - 30 |

| Cγ-H₃ | 0.9 - 1.1 (t) | 10 - 15 |

| Pyrimidine C4-H, C6-H | 8.6 - 8.8 (d) | 157 - 160 |

| Pyrimidine C5-H | 7.2 - 7.4 (t) | 118 - 122 |

| Pyrimidine C2 | - | 165 - 170 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Absolute Configuration Determination and Conformational Studies

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques that provide information about the absolute configuration and solution-state conformation of chiral molecules. rsc.orgrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in the intensity of Raman scattered light from a chiral molecule using circularly polarized incident light. researchgate.netnih.gov

For this compound, the VCD and ROA spectra would exhibit characteristic bands corresponding to the vibrational modes of the molecule, such as N-H bending, C-H stretching, and the pyrimidine ring vibrations. The sign and intensity of these bands are exquisitely sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD and ROA spectra with those predicted by quantum chemical calculations for the (S) and (R) enantiomers, the absolute configuration can be unequivocally determined. nih.gov Furthermore, these techniques can be used to study the conformational landscape of the molecule in solution, providing insights into the preferred rotamers around the chiral center. nih.govbiorxiv.org

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Mechanistic Pathway Elucidation

Advanced mass spectrometry (MS) techniques are crucial for monitoring the synthesis of this compound and for elucidating the mechanisms of its reactions. Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the molecular ion peak and characteristic fragmentation patterns.

The fragmentation of a similar compound, propylamine, in a mass spectrometer typically involves the loss of an ethyl group to form the base peak at m/z 30, corresponding to [CH₂NH₂]⁺. docbrown.infofoodb.ca For this compound, the molecular ion peak would be observed at m/z 137.10. uni.lu The fragmentation pattern would likely involve cleavage of the Cα-Cβ bond, leading to a prominent fragment ion corresponding to the pyrimidinyl-methylamine cation. By monitoring the appearance of intermediates and byproducts using techniques like real-time reaction monitoring with MS, detailed mechanistic pathways can be unraveled.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 137 | [M]⁺ |

| 108 | [M - C₂H₅]⁺ |

| 95 | [C₄H₃N₂-CH₂]⁺ |

| 79 | [C₄H₃N₂]⁺ |

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structural Elucidation

X-ray crystallography provides the most definitive determination of the absolute configuration and a precise three-dimensional structure of a molecule in the solid state. mdpi.com By obtaining a suitable single crystal of a salt of this compound with a chiral acid or as a derivative, the resulting crystal structure would unambiguously confirm the 'S' configuration at the chiral center.

The crystallographic data would also reveal detailed information about bond lengths, bond angles, and torsion angles within the molecule. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine and pyrimidine nitrogen atoms, can be thoroughly analyzed. This information is invaluable for understanding the solid-state properties of the compound. For related chiral molecules, crystallization in a non-centrosymmetric chiral space group is often observed. nih.gov

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical in the synthesis and application of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating enantiomers. nih.gov By using a chiral stationary phase (CSP), such as those based on cellulose (B213188) or amylose (B160209) derivatives, the (S) and (R) enantiomers of 1-(pyrimidin-2-yl)propan-1-amine (B2570664) can be resolved into two separate peaks. The relative area of these peaks directly corresponds to the enantiomeric ratio and thus the enantiomeric excess.

The development of a robust chiral HPLC method involves optimizing the mobile phase composition and flow rate to achieve baseline separation of the enantiomers. A patent for a related compound suggests that a mobile phase consisting of a mixture of hexane (B92381), ethanol, and isopropanol (B130326) can be effective for the separation of pyrimidine-containing enantiomers on a chiral column. google.com Spectroscopic detectors, such as a UV detector set at a wavelength where the pyrimidine ring absorbs, are typically used for detection.

Computational and Theoretical Investigations of 1s 1 Pyrimidin 2 Yl Propan 1 Amine

Quantum Mechanical Studies of Molecular Structure, Conformation, and Energetics

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the three-dimensional structure and energetic landscape of a molecule. For (1S)-1-(pyrimidin-2-yl)propan-1-amine, these studies would focus on identifying the most stable geometric arrangements (conformers) and the energy barriers between them.

The primary degrees of freedom in this molecule include rotation around the single bonds: the C-C bond between the chiral center and the ethyl group, and the C-C bond connecting the chiral center to the pyrimidine (B1678525) ring. A potential energy surface (PES) scan would be performed by systematically rotating these bonds to map out all possible conformations.

Geometry optimization would then be carried out, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the local and global energy minima. semanticscholar.orgnih.gov These calculations would yield precise bond lengths, bond angles, and dihedral angles for each stable conformer. The relative energies of these conformers determine their population distribution at a given temperature. It is expected that the lowest energy conformer would minimize steric hindrance between the propyl group, the amine, and the pyrimidine ring.

Table 1: Representative Calculated Structural Parameters for the Lowest Energy Conformer of this compound (Illustrative Data) This table presents hypothetical but realistic data that would be obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C(chiral)-N(amine) | 1.46 Å | |

| C(chiral)-C(ring) | 1.51 Å | |

| C(chiral)-C(ethyl) | 1.54 Å | |

| N(ring)-C(ring)-N(ring) | 115.2° |

| Dihedral Angle | N(amine)-C(chiral)-C(ring)-N(ring) | -65.0° |

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. semanticscholar.org Calculations would be performed on the optimized geometry of the most stable conformer. The predicted ¹H and ¹³C chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Such theoretical data can help assign experimental spectra and resolve ambiguities. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative Data) This table shows representative predicted chemical shifts relative to TMS, based on typical values for similar chemical environments. researchgate.net

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (on C-chiral) | 4.15 | C (chiral) | 58.2 |

| H (pyrimidine, pos 4,6) | 8.70 | C (pyrimidine, pos 2) | 165.1 |

| H (pyrimidine, pos 5) | 7.30 | C (pyrimidine, pos 4,6) | 157.5 |

| H (amine) | 1.90 (broad) | C (pyrimidine, pos 5) | 120.3 |

| H (methylene) | 1.75 | C (methylene) | 28.9 |

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These frequencies correspond to the fundamental vibrational modes of the molecule, including stretching, bending, and torsional motions. The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the presence of specific functional groups. For instance, characteristic frequencies for N-H stretching of the amine group, C-H stretching of the aliphatic and aromatic parts, and C=N stretching within the pyrimidine ring would be identified. researchgate.net

Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations and Reactivity

Computational chemistry can model potential synthetic routes to this compound and analyze its reactivity. A plausible synthesis involves the asymmetric reduction of 1-(pyrimidin-2-yl)propan-1-one (B1462862). Theoretical modeling can be used to investigate the mechanism of such a reaction, for example, using a chiral catalyst.

The process involves:

Locating Reactants and Products: The geometries of the starting materials (ketone, reducing agent, catalyst) and the final product (the chiral amine) are optimized.

Identifying the Transition State (TS): A transition state search is performed to locate the highest energy point along the reaction coordinate. This saddle point structure is characterized by having exactly one imaginary frequency in the vibrational analysis.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier (Ea), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be run to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

These studies provide crucial insights into reaction feasibility, mechanism, and the origins of stereoselectivity in asymmetric synthesis. mdpi.com

Ligand-Substrate/Catalyst-Substrate Interaction Modeling (e.g., DFT studies of non-covalent interactions)

As a chiral amine with a heterocyclic aromatic ring, this compound has the potential to act as a ligand in coordination chemistry or to interact with biological targets like enzymes. DFT studies are well-suited to model the non-covalent interactions that govern this binding. researchgate.net

Key interactions that would be investigated include:

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor (N-H) and acceptor (lone pair on N). The nitrogen atoms in the pyrimidine ring are also potent hydrogen bond acceptors.

π-π Stacking: The electron-deficient pyrimidine ring can engage in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions: The propyl group provides a nonpolar moiety for hydrophobic interactions.

Computational models would place the molecule in the active site of a target protein or near a catalyst and perform geometry optimization. researchgate.net The binding energy can be calculated by comparing the energy of the complex to the sum of the energies of the isolated molecules. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. researchgate.net

Analysis of Stereoelectronic Effects and Aromaticity within the Pyrimidine Moiety

The electronic properties of the pyrimidine ring are influenced by the (S)-1-aminopropyl substituent, and these effects can be analyzed computationally.

Stereoelectronic Effects: These effects describe how the spatial arrangement of orbitals influences molecular properties. For instance, the orientation of the amine group's lone pair orbital relative to the pyrimidine ring's π-system can affect the molecule's basicity and nucleophilicity. Natural Bond Orbital (NBO) analysis would be used to study hyperconjugative interactions, such as the donation of electron density from the C-H or C-C sigma bonds of the side chain into the antibonding π* orbitals of the pyrimidine ring.

Aromaticity: The aromaticity of the pyrimidine ring in the substituted molecule can be quantified using several computational indices.

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative value indicates aromaticity.

Aromatic Stabilization Energy (ASE): ASE is calculated using homodesmotic or isodesmic reactions, where the number and type of bonds are conserved on both sides of the equation. This provides a thermodynamic measure of the ring's stability due to aromaticity. rsc.org

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length alternation around the ring. A value closer to 1 indicates higher aromaticity.

Studies on substituted pyrimidines show that the aromaticity of the ring can be either increased or decreased depending on the electronic nature of the substituent. rsc.org Computational analysis would determine the specific influence of the chiral aminopropyl group on the electronic structure and aromatic character of the pyrimidine moiety in this compound.

Applications of 1s 1 Pyrimidin 2 Yl Propan 1 Amine in Asymmetric Synthesis and Catalysis

Utilization as a Chiral Building Block in the Enantioselective Synthesis of Complex Molecules

Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure complex molecules, particularly pharmaceuticals and natural products. They can be incorporated into a target structure, transferring their stereochemical information. However, a thorough search of chemical databases and literature reveals no specific examples or detailed studies where (1S)-1-(pyrimidin-2-yl)propan-1-amine has been explicitly used as a chiral building block for the synthesis of more complex molecular architectures. While the pyrimidine (B1678525) moiety is present in many biologically active compounds, the role of this specific chiral amine as a precursor has not been reported.

Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations

The nitrogen atoms in the pyrimidine ring and the primary amine group of this compound make it a potential candidate for a bidentate chiral ligand in metal-catalyzed reactions. Such ligands are crucial for inducing enantioselectivity by creating a chiral environment around the metal center. However, no studies were found that describe the synthesis of metal complexes involving this compound or their application in the following catalytic transformations.

Asymmetric Hydrogenation of Olefins and Imines

No published data was located on the use of this compound as a chiral ligand in the asymmetric hydrogenation of prochiral olefins or imines.

Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Heck, Suzuki)

There is no available research documenting the application of this compound as a ligand in key enantioselective carbon-carbon bond-forming reactions. The performance of this potential ligand in reactions such as Aldol, Michael, Heck, or Suzuki couplings has not been investigated in the accessible literature.

Application as a Chiral Organocatalyst in Enantioselective Reactions

Primary amines are a well-established class of organocatalysts, often operating via enamine or iminium ion intermediates. These catalysts are effective in a variety of enantioselective transformations. Nevertheless, no studies have been published that evaluate or demonstrate the utility of this compound as a primary amine organocatalyst in any asymmetric reactions.

Precursor for the Development of Novel Chiral Materials or Supramolecular Assemblies

The structural features of this compound could potentially be exploited for the creation of chiral polymers, metal-organic frameworks (MOFs), or self-assembling supramolecular structures. However, the existing body of scientific work does not include any instances of this compound being used as a precursor for such chiral materials.

Future Research Directions and Emerging Paradigms for 1s 1 Pyrimidin 2 Yl Propan 1 Amine

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, mandating the development of environmentally benign and efficient chemical processes. rasayanjournal.co.inresearchgate.net Future research on the synthesis of (1S)-1-(pyrimidin-2-yl)propan-1-amine will undoubtedly focus on sustainability and atom economy.

Current synthetic strategies often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. Emerging research directions aim to mitigate these issues through several key approaches:

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of corresponding imines or enamines stands out as a highly atom-economical route to chiral amines, producing minimal waste. nih.govacs.org The development of novel, highly efficient, and selective catalysts, particularly those based on earth-abundant metals, will be a primary focus.

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. nih.govh1.cosemanticscholar.org Future work will likely involve the discovery and engineering of novel enzymes with enhanced substrate scope and stability to produce this compound.

Renewable Feedstocks and Solvents: A shift towards bio-based starting materials and green solvents, such as water or supercritical CO2, will be crucial for reducing the environmental footprint of the synthesis. mdpi.comjocpr.com

| Synthetic Route | Key Advantages | Research Focus |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | High atom economy, minimal waste nih.govacs.org | Development of earth-abundant metal catalysts |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions nih.gov | Enzyme discovery and engineering for broader substrate scope |

| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, lower environmental impact jocpr.com | Development of synthetic pathways from bio-based starting materials |

Exploration of Novel Reactivity Patterns and Unprecedented Derivatization Pathways

Understanding and exploiting the inherent reactivity of this compound is key to unlocking its full potential. Future research will delve into novel reaction pathways that go beyond simple N-functionalization.

The pyrimidine (B1678525) ring and the chiral amine moiety offer multiple sites for chemical modification. While traditional derivatization often focuses on the amine group, emerging research will likely explore:

C-H Activation: Direct functionalization of the C-H bonds on the pyrimidine ring would provide a powerful and atom-economical way to introduce new functional groups, enabling the synthesis of a diverse range of derivatives.

Ring Transformation Reactions: Unprecedented ring-opening and rearrangement reactions could lead to the formation of novel heterocyclic scaffolds, expanding the chemical space accessible from this starting material. rsc.org

Photoredox Catalysis: The use of light-mediated reactions can enable unique transformations that are not accessible through traditional thermal methods, opening up new avenues for derivatization.

| Strategy | Potential Outcome | Enabling Technology |

|---|---|---|

| C-H Activation | Direct and efficient introduction of diverse functional groups | Transition metal catalysis |

| Ring Transformation | Access to novel heterocyclic scaffolds rsc.org | Development of new reaction conditions (e.g., high temperature, pressure) |

| Photoredox Catalysis | Unique and previously inaccessible chemical transformations | Visible light-mediated catalysts |

Integration of this compound Synthesis and Application into Flow Chemistry and Automated Platforms

The transition from batch to continuous flow manufacturing is a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. bohrium.comnih.gov The synthesis of this compound and its derivatives is well-suited for this transition.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. rsc.org Key areas of future research include:

Telescoped Synthesis: Developing multi-step syntheses in a continuous flow system without the need for isolation and purification of intermediates can significantly streamline the production process. nih.govacs.org

Automated Reaction Optimization: The integration of automated platforms with flow reactors allows for high-throughput screening of reaction conditions, rapidly identifying optimal parameters for the synthesis of this compound. chemrxiv.orgchemspeed.com

In-line Analysis and Purification: The incorporation of real-time analytical techniques and continuous purification methods into flow systems will be crucial for ensuring the quality and purity of the final product.

Computational-Guided Design of Next-Generation Chiral Catalysts and Auxiliaries based on the Pyrimidine Amine Scaffold

Computational chemistry has become an indispensable tool in the design of new catalysts and chiral auxiliaries. mdpi.com The this compound scaffold can serve as a foundation for the development of novel chiral ligands and catalysts for asymmetric synthesis.

By leveraging computational modeling, researchers can:

Design Novel Ligands: Density Functional Theory (DFT) and other computational methods can be used to design and evaluate new chiral ligands derived from this compound, predicting their efficacy in various asymmetric transformations. researchgate.net

Understand Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of catalytic reactions, helping to rationalize observed selectivities and guide the development of improved catalysts. acs.org

Virtual Screening: High-throughput virtual screening of potential catalyst structures can accelerate the discovery of new and effective catalysts for a wide range of chemical reactions.

Advanced Theoretical Prediction and Machine Learning Applications for Predicting Compound Reactivity and Selectivity

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. acs.orgresearchgate.net These technologies can be applied to predict the reactivity and selectivity of reactions involving this compound and its derivatives.

Future research in this area will focus on:

Predictive Modeling: Developing ML models that can accurately predict the outcome of a chemical reaction, including yield and stereoselectivity, based on the structure of the reactants and the reaction conditions. cmu.eduresearchgate.netmit.edu

Retrosynthesis Planning: AI-powered tools can assist in the design of synthetic routes to complex molecules, suggesting optimal pathways for the synthesis of derivatives of this compound.

Data-Driven Discovery: By analyzing large datasets of chemical reactions, ML algorithms can identify novel reaction patterns and predict the properties of new compounds, accelerating the discovery of new materials and pharmaceuticals. acs.orgarxiv.orgarxiv.org

| Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Predictive Modeling | Using ML to forecast reaction outcomes (yield, selectivity) rjptonline.org | More efficient optimization of synthetic routes |

| Retrosynthesis Planning | AI-driven design of synthetic pathways | Faster development of syntheses for novel derivatives |

| Data-Driven Discovery | Identifying new reaction patterns and predicting compound properties from large datasets arxiv.org | Accelerated discovery of new applications for the compound and its analogues |

Q & A

Q. What are the established synthetic routes for (1S)-1-(pyrimidin-2-yl)propan-1-amine, and how can they be optimized for higher enantiomeric purity?

Answer: The synthesis of chiral amines like this compound typically involves asymmetric catalysis or resolution techniques. Key steps include:

- Catalyst selection : Chiral catalysts (e.g., BINAP-metal complexes) can enhance stereoselectivity during reductive amination or nucleophilic substitution reactions.

- Purification : Chromatographic separation (e.g., chiral HPLC) or crystallization using diastereomeric salts (e.g., tartaric acid derivatives) improves enantiomeric purity .

- Reaction monitoring : Use NMR or LC-MS to track intermediates and optimize reaction conditions (e.g., temperature, solvent polarity) .

Q. How can researchers validate the structural configuration of this compound?

Answer: Structural validation requires a multi-technique approach:

- Chiral analysis : Polarimetry or circular dichroism (CD) confirms optical activity and enantiomeric excess.

- Spectroscopic characterization :

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula .

Q. What theoretical frameworks guide the study of this compound’s reactivity and biological interactions?

Answer: Key frameworks include:

- Molecular orbital theory : Predicts reactivity at the pyrimidine nitrogen and amine group (e.g., nucleophilic/electrophilic sites) .

- QSAR (Quantitative Structure-Activity Relationship) : Links structural features (e.g., pyrimidine ring planarity, amine pKa) to biological activity .

- Docking simulations : Models interactions with biological targets (e.g., enzymes, receptors) to prioritize experimental assays .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its pharmacokinetic properties?

Answer: The (1S)-configuration impacts:

- Metabolic stability : Enantiomer-specific interactions with cytochrome P450 enzymes affect clearance rates. Comparative studies using liver microsomes and isotopically labeled analogs can quantify stereoselective metabolism .

- Membrane permeability : Molecular dynamics simulations predict diffusion rates across lipid bilayers, validated via Caco-2 cell assays .

- Target binding : SPR (Surface Plasmon Resonance) assays measure affinity differences between enantiomers for receptors like GPCRs or kinases .

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Answer: Contradictions often arise from methodological variability. Strategies include:

- Standardized protocols : Adopt uniform assay conditions (e.g., pH, temperature, cell lines) and validate purity (>98% by HPLC) .

- Negative controls : Use enantiomeric or structurally analogous compounds (e.g., (1R)-isomer) to isolate stereospecific effects .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies in IC50 or EC50 values across datasets .

Q. What advanced computational methods support the design of derivatives of this compound with enhanced selectivity?

Answer:

- DFT calculations : Optimize geometry and predict reaction pathways for derivatization (e.g., introducing substituents at the pyrimidine 4-position) .

- Free-energy perturbation (FEP) : Quantifies binding energy changes for proposed analogs against targets like kinases .

- ADMET prediction : Tools like SwissADME or pkCSM forecast bioavailability and toxicity early in design .

Q. How can researchers design a robust experimental framework to study the compound’s stability under physiological conditions?

Answer: A split-plot design with time-series sampling is recommended:

- Variables : pH (4.5–7.4), temperature (25–37°C), and enzymatic exposure (e.g., esterases).

- Analytical endpoints :

- Statistical analysis : ANOVA identifies significant degradation pathways (e.g., hydrolysis vs. oxidation) .

Methodological Notes

- Data tables : Include comparative enantiomeric excess (ee%) under varying catalysts or degradation rates at different pH levels.

- References : Prioritize peer-reviewed journals and authoritative databases (e.g., PubChem) while excluding non-academic sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.